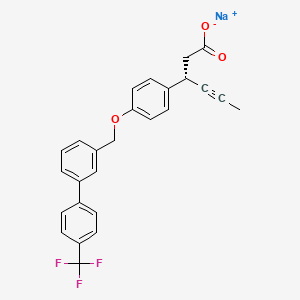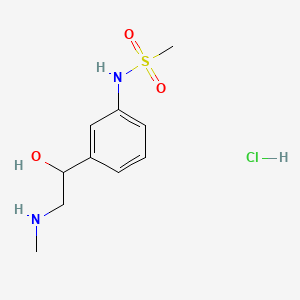
Ammonium, oxofluoromolybdate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, oxofluoromolybdate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Postharvest Disease Control in Pear Fruits : Ammonium molybdate enhances the biocontrol efficacy of antagonistic yeasts against blue mold and Alternaria rot in pear fruits. When combined with Rhodotorula glutinis, it provides more effective control than using the yeast or ammonium molybdate alone (Wan & Tian, 2005).
Dental Enamel Caries Prevention : The application of ammonium oxofluoromolybdate solution following laser irradiation on human dental enamel increases its acid resistance. This suggests a potential new method for clinical prevention of enamel caries (Pumc Hospital, 1996).
Phosphorus Assay in Chromatography : Ammonium molybdate is used in a colorimetric method for total phosphorus analysis, demonstrating its utility in analytical chemistry (Bartlett, 1959).
Phytoremediation and Metal Mobilization : Ammonium molybdate influences the (im)mobilization of toxic metals in soils and affects their uptake by alfalfa plants. It can act as both a stabilizing and extracting agent for certain metals (Qu et al., 2011).
Catalytic Reactions in Organic Chemistry : Ammonium molybdate facilitates catalytic enantioselective addition of organoboron reagents to fluoroketones, highlighting its importance in modern chemistry and pharmaceutical research (Lee et al., 2016).
Curing Reaction in Polymer Chemistry : Ammonium molybdate acts as a catalyst in the curing reaction of bisphthalonitrile resins with aromatic amine, enhancing the curing rate and degree (Li et al., 2009).
Oxidation Catalysis : It is used in heterogenizing ammonium molybdate for catalytic cyclohexene oxidation, demonstrating its potential in innovative catalytic methods (Tsang et al., 2000).
Chelation in Soil Remediation : Ammonium molybdate serves as an environment-friendly chelant in alleviating lead from Pb-contaminated soils by enhancing uptake and accumulation in plants (Sidhu et al., 2017).
Eigenschaften
CAS-Nummer |
30291-63-5 |
|---|---|
Produktname |
Ammonium, oxofluoromolybdate |
Molekularformel |
FH4MoNO |
Molekulargewicht |
148.9964 |
IUPAC-Name |
Ammonium, oxofluoromolybdate |
InChI |
InChI=1S/FH.Mo.H3N.O/h1H;;1H3; |
InChI-Schlüssel |
WIKBHEBPFXPFNY-UHFFFAOYSA-N |
SMILES |
F[Mo-]=O.[NH4+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ammonium, oxofluoromolybdate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




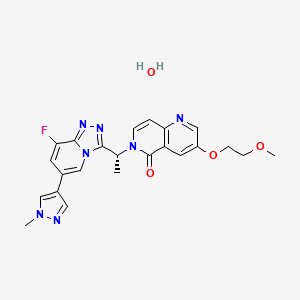
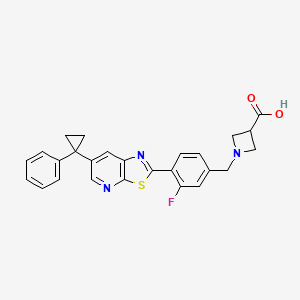
![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
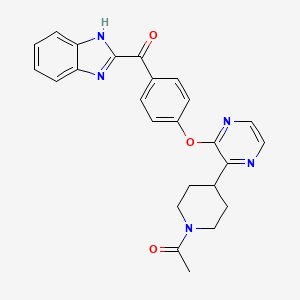
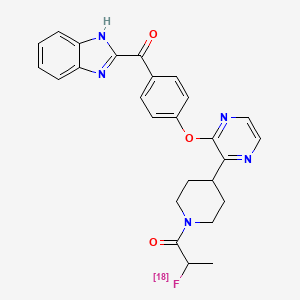
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)
